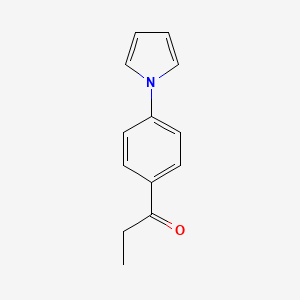

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one

Description

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one (CAS: 245728-56-7) is a ketone derivative featuring a pyrrole ring attached to a para-substituted phenyl group and a linear propanone chain. Its molecular formula is C₁₃H₁₃NO (MW: 199.25 g/mol) . This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry due to its versatile reactivity .

Properties

IUPAC Name |

1-(4-pyrrol-1-ylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJSXNVRKULXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one typically involves the condensation of 4-(1H-pyrrol-1-yl)aniline with propanone under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The compound 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one , also known by its CAS number 245728-56-7, is a chemical with notable potential in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by relevant data and case studies.

Basic Information

- Chemical Formula : C₁₃H₁₃NO

- Molecular Weight : 213.25 g/mol

- CAS Number : 245728-56-7

Structure

The compound features a pyrrole ring attached to a phenyl group, which is further connected to a propanone moiety. This structure contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The presence of the pyrrole ring is significant as pyrrole derivatives are known for various pharmacological activities.

Case Study: Anticancer Activity

A study explored the anticancer properties of this compound, demonstrating that it inhibits the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways, showcasing its potential as a lead compound in cancer therapy.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ catalyst, 0 °C | 85 | |

| Michael Addition | Aqueous NaOH, room temperature | 90 | |

| Reduction | LiAlH₄ in THF | 78 |

Material Science

Research indicates that derivatives of this compound can be utilized in developing new materials, particularly in organic electronics and photonic devices. The unique electronic properties imparted by the pyrrole group enhance conductivity and light absorption.

Case Study: Organic Photovoltaics

In a recent study, a polymer incorporating this compound was used in organic photovoltaic cells. The results showed improved efficiency due to better charge transport properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrole ring and phenyl group contribute to its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropan-1-one Derivatives

Halogenated Derivatives

Compounds such as 1-(3-fluorophenyl)propan-1-one, 1-(4-chlorophenyl)propan-1-one, and 1-(4-bromophenyl)propan-1-one () share the propanone backbone but differ in substituents. Key differences include:

- Synthetic Yields : Halogenated derivatives exhibit moderate to good yields (60–73%) in coupling reactions, influenced by steric and electronic factors .

Alkyl-Substituted Derivatives

- 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS: 411208-03-2, ): The geminal dimethyl group further increases steric bulk, which may limit accessibility in catalytic reactions.

Table 1: Key Properties of Selected Derivatives

Pyrrole- and Pyrrolidine-Containing Analogs

1-(4-Methylphenyl)-3-pyrrolidin-1-ylpropan-1-one (CAS: 87849-03-4, )

- Structure : A pyrrolidine ring is connected via a three-carbon chain, contrasting with the target compound’s para-pyrrole substitution.

- Molecular Weight : 217.31 g/mol, higher due to the pyrrolidine group.

- Applications : Used in medicinal chemistry, highlighting the role of nitrogen heterocycles in bioactivity .

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone (CAS: 22106-37-2, )

- Structure: Shorter ketone chain (ethanone vs. propanone) reduces hydrophobicity.

- Synthesis : Produced via methods applicable to the target compound, such as Friedel-Crafts acylation, with >99% purity .

Pyrazoline Derivatives

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one () demonstrates antitumor and antimicrobial activities, suggesting that the target compound’s pyrrole group may similarly enhance bioactivity .

Thiazolidin-3-yl Derivatives

(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one () shows antimicrobial properties, underscoring the importance of heterocyclic substituents in drug design .

Biological Activity

1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one, with the molecular formula C13H13NO, is an organic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a pyrrole ring linked to a phenyl group and a propanone moiety, which contributes to its potential therapeutic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating pyrrole derivatives, compounds similar to this one demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial properties compared to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Notably, derivatives of pyrrole have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, a series of arylpyrrole derivatives were synthesized and tested for their ability to inhibit cancer cell growth in vitro. Compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, including those resistant to standard chemotherapy agents .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-ADR-RES | <10 | Inhibition of tubulin polymerization |

| ARAP Derivative 22 | Medulloblastoma D283 | <0.01 | Hedgehog signaling pathway inhibition |

| ARAP Derivative 27 | Messa/Dx5MDR | <0.01 | P-glycoprotein inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to proteins involved in critical pathways such as tubulin polymerization and enzyme modulation. This binding disrupts normal cellular functions, leading to apoptosis in cancer cells and inhibition of microbial growth .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treating A549 human lung adenocarcinoma cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant cytotoxicity observed at concentrations above 50 μM. This suggests that the compound could serve as a potential lead for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it had a superior inhibitory effect compared to traditional antibiotics, underscoring its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Q & A

Basic: What synthetic methodologies are recommended for 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one?

Answer:

A common approach involves Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the ketone group. For example, refluxing precursor molecules (e.g., 4-(1H-pyrrol-1-yl)benzaldehyde) with propanoyl chloride in the presence of Lewis acids like AlCl₃ can yield the target compound. Post-synthesis purification via recrystallization (e.g., using methanol or ethanol) is critical to remove unreacted reagents . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also incorporate the pyrrole moiety into aromatic systems .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and pyrrole protons (δ 6.0–6.5 ppm). The ketone group (C=O) absence in NMR but confirmed via IR (stretch at ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 199.1 (C₁₃H₁₃NO⁺) and fragmentation patterns (e.g., loss of CO from the propanone group).

- XRD : Refinement using SHELXL ( ) to resolve bond lengths and angles, with attention to pyrrole ring planarity .

Advanced: How to optimize reaction yields when synthesizing derivatives of this compound?

Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency in pyrrole-functionalized intermediates .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for Friedel-Crafts reactions. Xylene is effective for high-temperature condensations .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-acylated derivatives).

Advanced: What computational tools can predict the electronic properties of this compound?

Answer:

- Multiwfn : Analyze electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic sites. This aids in understanding reactivity in substitution reactions .

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) for charge-transfer studies, relevant in photochemical applications .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Answer:

- Twinning Analysis : Use SHELXD to detect twinning ratios in diffraction data. For disordered regions, apply PART instructions in SHELXL to refine occupancy factors .

- Validation Tools : Cross-check with PLATON for missed symmetry or hydrogen-bonding inconsistencies. Discrepancies in R-factors >5% warrant re-examination of data collection parameters .

Advanced: What strategies validate biological activity hypotheses for this compound?

Answer:

- SAR Studies : Synthesize analogs (e.g., replacing pyrrole with indole) and compare antibacterial activity via MIC assays. A related study on pyrrole derivatives showed enhanced activity with electron-withdrawing substituents .

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), guided by ESP maps from Multiwfn .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (analogous to 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one, ).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous washes to prevent ketone hydrolysis .

Advanced: How to design experiments for studying tautomerism in the pyrrole moiety?

Answer:

- Variable-Temperature NMR : Monitor proton shifts between 25–100°C to detect tautomeric equilibria.

- Crystallographic Snapshots : Collect XRD data at multiple temperatures to observe bond-length alternations, refining with SHELXL to model disorder .

Basic: What analytical techniques quantify purity post-synthesis?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Compare retention times against commercial standards (e.g., 4'-methylpropiophenone, ).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₁₃H₁₃NO: C 78.36%, H 6.58%, N 7.03%) .

Advanced: How to address discrepancies between computational and experimental dipole moments?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.